

Application Note: Quantification of Ophiopojaponin C using a Validated HPLC-DAD-ELSD Method

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Compound of Interest

Compound Name: *Ophiopojaponin C*

Cat. No.: *B15593631*

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array (DAD) and Evaporative Light Scattering (ELSD) detectors for the accurate quantification of **Ophiopojaponin C** in bulk drug substance and extracts of *Ophiopogon japonicus*. **Ophiopojaponin C**, a steroidal saponin, lacks a strong UV chromophore, making ELSD an ideal primary detector for quantification, while the DAD provides supplementary data on purity. This method is demonstrated to be linear, precise, accurate, and sensitive, making it suitable for quality control and research applications in the pharmaceutical and natural product industries.

Introduction

Ophiopojaponin C is a key bioactive steroidal saponin isolated from the roots of *Ophiopogon japonicus* (Mai Dong), a plant widely used in traditional medicine.[1] Due to its therapeutic potential, accurate quantification is crucial for quality control and standardization of raw materials and finished products. Steroidal saponins like **Ophiopojaponin C** often lack significant UV absorption, posing a challenge for quantification by HPLC-UV alone.[2] The Evaporative Light Scattering Detector (ELSD) is a universal detector that provides a response proportional to the mass of the analyte, making it highly suitable for such compounds.[2][3] This method combines the universal quantification capability of ELSD with the peak purity analysis provided by a Diode Array Detector (DAD).

Experimental Protocol

Instrumentation and Reagents

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, Diode Array Detector (DAD), and an Evaporative Light Scattering Detector (ELSD).
- Chromatographic Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 μ m) or equivalent.
- Software: Empower 3 or equivalent chromatography data software.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (Ultrapure)
 - Formic Acid (ACS grade)
 - **Ophiopojaponin C** reference standard (>98% purity)

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of **Ophiopojaponin C** reference standard.
- Dissolve in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

Calibration Standards:

- Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.

Sample Preparation (from *Ophiopogon japonicus* root powder):

- Accurately weigh 1.0 g of dried, powdered *Ophiopogon japonicus* root.[\[1\]](#)
- Add 30 mL of 70% methanol to the powder.[\[1\]](#)
- Perform ultrasonic extraction for 60 minutes.[\[1\]](#)
- Allow the mixture to cool to room temperature and compensate for any solvent loss by adding 70% methanol back to the original volume.[\[1\]](#)
- Centrifuge the extract at 12,000 rpm for 10 minutes.[\[1\]](#)
- Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.[\[1\]](#)

HPLC-DAD-ELSD Conditions

The following chromatographic conditions were optimized for the separation and quantification of **Ophiopo Japonin C**.

Parameter	Condition
Column	Zorbax SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-20 min, 30-60% B; 20-35 min, 60-90% B; 35-40 min, 90% B
Flow Rate	1.0 mL/min
Column Temperature	30°C [1]
Injection Volume	10 µL
DAD Wavelength	210 nm (for monitoring potential impurities)
ELSD Drift Tube	60°C
ELSD Nebulizer Gas	Nitrogen, 2.0 L/min

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and sensitivity.^{[4][5]}

Linearity

The linearity was assessed by analyzing the calibration standards in triplicate. The peak area from the ELSD was plotted against the corresponding concentration. A logarithmic transformation ($\log[\text{Area}]$ vs. $\log[\text{Concentration}]$) is typically required for ELSD data to achieve a linear response.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a standard solution (0.4 mg/mL) were performed on the same day and on two different days.

Accuracy

Accuracy was determined by a recovery study. A known amount of **Ophiopojaponin C** standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery was calculated for each level.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) from the ELSD. The LOD was established at an S/N ratio of 3:1, and the LOQ was established at an S/N ratio of 10:1.

Results and Data Presentation

The quantitative data obtained from the method validation are summarized in the tables below.

Table 1: Linearity Data for **Ophiopojaponin C**

Concentration (mg/mL)	Mean Peak Area (n=3)	log(Concentration)	log(Mean Peak Area)
0.05	15890	-1.301	4.201
0.10	35480	-1.000	4.550
0.20	79430	-0.699	4.900
0.40	177820	-0.398	5.250
0.80	398100	-0.097	5.600
Regression Equation	$\log(y) = 1.15 * \log(x) + 5.70$		
Correlation Coefficient (r ²)	0.9992		

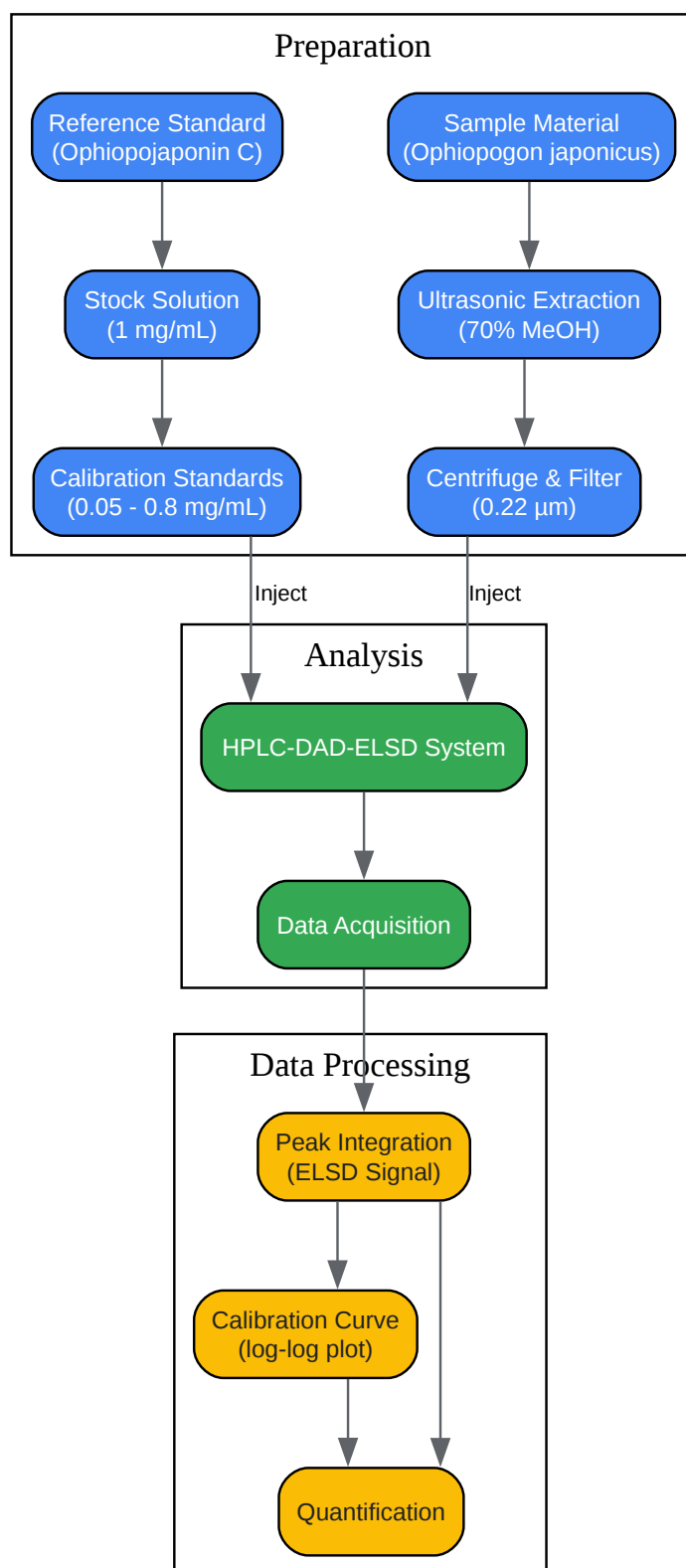
Table 2: Precision and Accuracy Data

Validation Parameter	Result	Acceptance Criteria
Repeatability (%RSD)	1.35%	≤ 2.0%
Intermediate Precision (%RSD)	1.82%	≤ 3.0%
Accuracy (Mean Recovery)	98.7% - 101.5%	98.0% - 102.0%

Table 3: Sensitivity Data

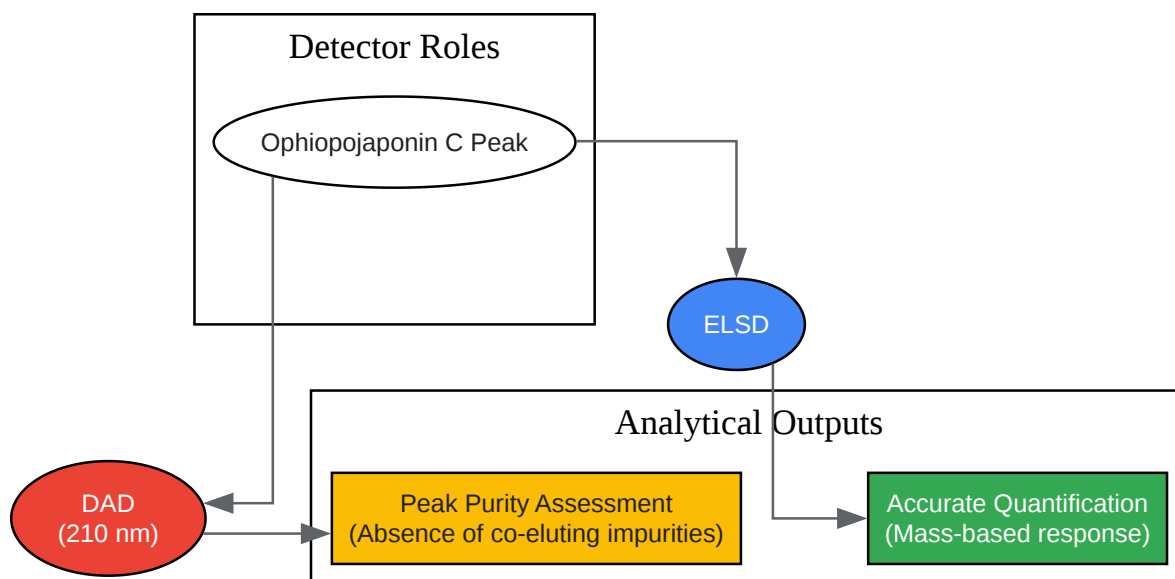
Parameter	Result (mg/mL)
LOD	0.015
LOQ	0.050

Visualizations



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Caption: Experimental workflow for the quantification of **Ophiopojaponin C**.



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Caption: Relationship between detectors and analytical outputs.

Conclusion

The developed HPLC-DAD-ELSD method provides a reliable and robust solution for the quantification of **Ophiopojaponin C**. The use of ELSD overcomes the limitations of UV detection for this poorly chromophoric compound, while DAD adds a layer of confidence regarding peak identity and purity. The method was successfully validated, demonstrating excellent linearity, precision, and accuracy, making it a valuable tool for routine quality control and research in drug development from natural sources.

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